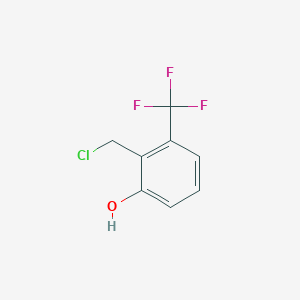

2-Chloromethyl-3-trifluoromethyl-phenol

Description

Structural Significance and Functional Group Interplay in Substituted Phenols

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. researchgate.netbritannica.com The reactivity and properties of a phenol (B47542) are significantly influenced by the nature and position of other substituents on the aromatic ring. mq.edu.auucalgary.ca

The hydroxyl group itself is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic ring, increasing its electron density. ucalgary.ca

Hydroxyl Group (-OH): As mentioned, this group is a strong activator and directs incoming electrophiles to the positions ortho and para to it. ucalgary.ca It can also participate in hydrogen bonding, which influences physical properties like boiling point and solubility. britannica.com

Chloromethyl Group (-CH2Cl): This group introduces a reactive site into the molecule. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups.

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.org Its presence deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the phenolic proton. wikipedia.org The -CF3 group is also known to enhance the lipophilicity and metabolic stability of molecules, which is a desirable trait in the development of pharmaceuticals and agrochemicals. mdpi.comnih.gov

The relative positions of these groups are also crucial. The chloromethyl group is ortho to the hydroxyl group, and the trifluoromethyl group is meta to it. This specific arrangement will have a combined electronic and steric effect on the molecule's reactivity.

Rationale for Investigating Bifunctional Aryl Systems: Chloromethyl and Trifluoromethyl Moieties

The investigation into bifunctional aryl systems like 2-Chloromethyl-3-trifluoromethyl-phenol is driven by the synthetic advantages offered by having two distinct reactive centers within the same molecule.

The chloromethyl group serves as a versatile chemical handle. It can readily undergo a variety of transformations, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, and cyanides to introduce new functional groups.

Friedel-Crafts Alkylation: The chloromethyl group can act as an electrophile to alkylate other aromatic rings.

Formation of Grignard Reagents: Although less common, it is possible to form an organometagnesium compound.

The trifluoromethyl group , on the other hand, imparts unique properties to the molecule. Its strong electron-withdrawing nature can:

Increase the Acidity of the Phenolic Proton: This makes the formation of a phenoxide ion easier, which can then be used in subsequent reactions. wikipedia.org

Enhance Lipophilicity: This property is crucial for the transport of molecules across biological membranes. mdpi.comnih.gov

Improve Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com

The combination of a reactive site (chloromethyl) and a property-modifying group (trifluoromethyl) makes this compound a valuable intermediate for the synthesis of complex target molecules with potentially enhanced biological activity. nih.gov

Current State of Knowledge and Research Avenues for this compound Analogues

While specific research on this compound itself is not extensively documented in publicly available literature, a significant body of research exists for its analogues. This provides a strong basis for predicting its reactivity and potential applications.

Research on chloromethylated phenols has demonstrated their utility in the synthesis of a wide range of compounds, including resins, ion-exchange membranes, and as intermediates for pharmaceuticals. The reactivity of the chloromethyl group is well-established and predictable. researchgate.net

Similarly, the study of trifluoromethyl-substituted phenols is a very active area of research, particularly in medicinal chemistry and agrochemistry. mdpi.comscilit.com The introduction of a trifluoromethyl group is a common strategy to enhance the efficacy and pharmacokinetic properties of bioactive molecules. mdpi.com For example, the well-known antidepressant fluoxetine (B1211875) contains a trifluoromethylphenyl ether moiety. mdpi.com

Given the known reactivity of these individual functional groups, future research on this compound and its analogues is likely to explore:

Synthesis of Novel Ligands: The combination of a chelating phenol group and a reactive chloromethyl arm could be used to synthesize novel ligands for metal catalysis or coordination chemistry.

Development of Bioactive Molecules: By reacting the chloromethyl group with various amines, thiols, or other nucleophiles, a library of compounds could be generated for screening against various biological targets. The trifluoromethyl group would be expected to enhance the biological activity of these new derivatives.

Polymer Chemistry: The bifunctional nature of this molecule could be exploited in the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClF3O |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

2-(chloromethyl)-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H6ClF3O/c9-4-5-6(8(10,11)12)2-1-3-7(5)13/h1-3,13H,4H2 |

InChI Key |

YSDPRMUCAJVXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CCl)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chloromethyl 3 Trifluoromethyl Phenol

Approaches to Chloromethylation of Trifluoromethylated Phenols

The introduction of a chloromethyl group onto a phenol (B47542) already bearing a trifluoromethyl group requires careful consideration of the reaction conditions to overcome the deactivating effect of the CF₃ group while controlling the regioselectivity influenced by the hydroxyl group.

Direct chloromethylation of aromatic compounds, a type of Friedel-Crafts alkylation, is a common method for introducing a chloromethyl group. However, the presence of a strongly deactivating trifluoromethyl group on the phenol ring makes this approach challenging. The reaction typically involves an electrophilic attack on the aromatic ring, and the electron-withdrawing nature of the trifluoromethyl group significantly reduces the ring's nucleophilicity, thus hampering the reaction. fluorine1.ru

For the chloromethylation of deactivated aromatic compounds, more forcing conditions are often necessary. This can include the use of pre-prepared chloromethyl or bis(chloromethyl) ethers, or a chloromethylating mixture prepared from paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid. fluorine1.ru In the case of 3-(trifluoromethyl)phenol (B45071), the hydroxyl group is a strong ortho-, para-director, which would favor the introduction of the chloromethyl group at the 2-, 4-, or 6-positions. The desired 2-position is sterically accessible, but the electronic deactivation by the adjacent trifluoromethyl group remains a significant hurdle.

| Reagent System | Conditions | Comments |

| Formaldehyde, HCl, ZnCl₂ | Aqueous medium | Generally suitable for electron-rich aromatics; likely ineffective for deactivated systems like trifluoromethylated phenols. fluorine1.ru |

| Bis(chloromethyl) ether, H₂SO₄ | Cooling | Can lead to bis-chloromethylation, especially with activating groups present. fluorine1.ru |

| Paraformaldehyde, chlorosulfonic acid, H₂SO₄ | - | A potent system for deactivating substrates, but may lead to side reactions. fluorine1.ru |

This table presents potential chloromethylation reagent systems and their general applicability.

An alternative to direct chloromethylation is the conversion of a pre-existing functional group on the 3-trifluoromethylphenol ring into a chloromethyl group. This multi-step approach can sometimes offer better control over regioselectivity and avoid the harsh conditions of direct chloromethylation.

One plausible precursor is a hydroxymethyl group. The synthesis would first involve the formylation of 3-(trifluoromethyl)phenol at the 2-position to yield 2-hydroxy-6-(trifluoromethyl)benzaldehyde. This can be achieved through various formylation methods, such as the Reimer-Tiemann or Duff reaction, although yields might be modest due to the deactivated ring. The resulting aldehyde can then be reduced to the corresponding alcohol, 2-(hydroxymethyl)-3-(trifluoromethyl)phenol. Subsequent treatment of this alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) would yield the desired 2-chloromethyl-3-trifluoromethyl-phenol.

Another potential route involves the initial introduction of a methyl group at the 2-position to form 2-methyl-3-(trifluoromethyl)phenol. This could be followed by a free-radical halogenation using a reagent such as N-chlorosuccinimide (NCS) to selectively chlorinate the benzylic methyl group.

| Precursor Functional Group | Conversion Reagent | Intermediate Product |

| Aldehyde | NaBH₄ (reduction), then SOCl₂ (chlorination) | 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol |

| Methyl | N-Chlorosuccinimide (NCS) | 2-Methyl-3-(trifluoromethyl)phenol |

This table outlines potential precursor functional groups and the reagents for their conversion to a chloromethyl group.

Strategies for Trifluoromethylation of Chloromethylated Phenols

This synthetic direction involves introducing the trifluoromethyl group onto a pre-existing 2-chloromethylphenol molecule. The introduction of a trifluoromethyl group onto an aromatic ring is a significant area of research in organofluorine chemistry. beilstein-journals.org

Metal-mediated cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the introduction of a trifluoromethyl group. A common strategy involves the use of a trifluoromethylating agent in the presence of a metal catalyst, often copper or palladium. nih.govorganic-chemistry.org For this approach, a suitable precursor would be a halogenated derivative of 2-chloromethylphenol, for example, 3-bromo-2-chloromethylphenol or 3-iodo-2-chloromethylphenol.

The synthesis of this precursor would involve the halogenation of 2-chloromethylphenol. The hydroxyl group would direct the halogen to the ortho and para positions. Halogenation at the 3-position would be challenging due to steric hindrance from the adjacent chloromethyl group. Once the halogenated precursor is obtained, a trifluoromethylation reaction could be attempted using a reagent like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a suitable catalyst. beilstein-journals.org

An alternative strategy is to construct the phenol ring itself using a building block that already contains the trifluoromethyl group. This approach, often employed in the synthesis of complex molecules, can provide excellent control over the substitution pattern. rsc.orgnih.gov

One hypothetical route could involve a Diels-Alder reaction between a suitable diene and a dienophile containing the trifluoromethyl group, followed by aromatization to form the phenolic ring. Another possibility is to start with a non-aromatic cyclic precursor bearing the trifluoromethyl group and then introduce the necessary functional groups and unsaturation to form the final aromatic product. While conceptually sound, the development of such a route would require significant synthetic effort.

Regioselective Synthesis of this compound

Achieving the desired 2,3-disubstitution pattern is a key challenge in the synthesis of this compound. The directing effects of the hydroxyl and trifluoromethyl groups are crucial in this regard.

Starting with 3-(trifluoromethyl)phenol, the hydroxyl group strongly directs electrophilic substitution to the 2, 4, and 6 positions. The 2-position is ortho to the hydroxyl group and meta to the trifluoromethyl group. The 4- and 6-positions are para and ortho to the hydroxyl group, respectively, and also meta to the trifluoromethyl group. To achieve chloromethylation selectively at the 2-position, one might need to employ blocking groups at the more reactive 4- and 6-positions. Alternatively, careful control of reaction conditions, such as temperature and catalyst choice, could potentially favor the formation of the 2-substituted isomer.

If the synthesis starts from 2-chloromethylphenol, the introduction of the trifluoromethyl group at the 3-position is complicated by the ortho-, para-directing nature of both the hydroxyl and, to a lesser extent, the chloromethyl group. This would favor substitution at the 4- and 6-positions. Therefore, a directed ortho-metalation approach might be necessary. This would involve deprotonation of the hydroxyl group and subsequent metalation at the 3-position, directed by the hydroxyl group. The resulting organometallic intermediate could then be reacted with an electrophilic trifluoromethylating agent.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Chloromethyl Group in 2-Chloromethyl-3-trifluoromethyl-phenol

The chloromethyl group, being a benzylic halide, is an electrophilic site and is primed for nucleophilic attack. Its reactivity is modulated by the adjacent trifluoromethyl and hydroxyl groups on the aromatic ring.

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism. The stability of the potential benzylic carbocation intermediate in an SN1 pathway is influenced by the electronic properties of the other ring substituents. While the hydroxyl group can stabilize a positive charge via resonance, the potent electron-withdrawing trifluoromethyl group at the meta position has a destabilizing inductive effect. nih.gov Consequently, SN2 pathways are often favored, involving a direct backside attack by the nucleophile. A wide variety of nucleophiles can be employed to derivatize the molecule at this position.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide | (2-Hydroxy-6-(trifluoromethyl)phenyl)methanol |

| Alkoxide | Sodium Methoxide | 2-(Methoxymethyl)-3-(trifluoromethyl)phenol |

| Cyanide | Sodium Cyanide | (2-Hydroxy-6-(trifluoromethyl)phenyl)acetonitrile |

| Azide | Sodium Azide | 2-(Azidomethyl)-3-(trifluoromethyl)phenol |

| Thiolate | Sodium Thiophenolate | 2-((Phenylthio)methyl)-3-(trifluoromethyl)phenol |

This table presents potential reactions based on the known reactivity of benzylic chlorides.

The chloromethyl group can act as an electrophile in reactions such as Friedel-Crafts alkylations. In the presence of a Lewis acid catalyst, the chlorine atom can be abstracted to generate a reactive benzylic carbocation. This electrophilic intermediate can then alkylate another aromatic ring. The feasibility of this reaction is dependent on the stability of the carbocation formed, which is subject to the competing electronic effects of the -OH and -CF3 groups.

Chemical Behavior of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high electronegativity and steric bulk, which profoundly impacts the molecule's properties and reactivity. wikipedia.org

The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, making their activation a significant chemical challenge. nih.gov However, modern synthetic methods have emerged that can achieve this transformation. For instance, selective single C-F bond cleavage in trifluoromethyl ketones has been reported using visible-light photoredox catalysis. nih.gov Another approach involves the use of silylium (B1239981) ions to mediate fluoride (B91410) abstraction in an electrochemical trihydrodefluorination of trifluoromethylarenes. rsc.org These advanced strategies could potentially be applied to modify the trifluoromethyl group in this compound, converting it into a difluoromethyl or other functionalized moiety.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This property arises from the strong inductive effect (-I) of the three fluorine atoms. nih.gov As a result, the -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing its electron density. youtube.com This deactivating effect makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the benzene (B151609) ring more difficult to achieve. When such reactions do occur, the -CF3 group acts as a meta-director. youtube.com

Table 2: Electronic Parameters of Substituents

| Substituent | Hammett Constant (σm) | Nature |

|---|---|---|

| -CF3 | 0.43 | Strongly Electron-Withdrawing |

| -OH | -0.12 | Electron-Donating |

| -Cl | 0.37 | Electron-Withdrawing |

Data sourced from Hammett parameter tables. acs.org The σm value indicates the electronic effect from the meta position.

Role of the Phenolic Hydroxyl Group in Reactivity

The phenolic hydroxyl (-OH) group plays a crucial role in directing the reactivity of the aromatic ring and can also participate directly in reactions.

The hydroxyl group is a strongly activating substituent for electrophilic aromatic substitution. nih.gov Through its ability to donate electron density to the ring by resonance (+M effect), it enhances the ring's nucleophilicity. It is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (C4 and C6 in this molecule). This directing effect is typically stronger than the meta-directing influence of the -CF3 group. Therefore, in electrophilic aromatic substitution reactions, substitution is expected to occur primarily at the C4 and C6 positions, which are activated by the hydroxyl group.

Furthermore, the hydroxyl group possesses an acidic proton. In the presence of a base, it can be deprotonated to form a phenoxide ion. This phenoxide is an even more potent activating group for electrophilic substitution and is also a strong nucleophile itself. This allows for O-alkylation or O-acylation reactions to occur readily at the oxygen atom. The acidity of the phenolic proton is increased by the presence of the electron-withdrawing chloro and trifluoromethyl substituents.

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound is characterized by the distinct functionalities of the chloromethyl group and the phenolic hydroxyl group, with the trifluoromethyl group significantly influencing the electronic properties of the aromatic ring.

Intermolecular Reactions:

Reactions involving the Chloromethyl Group: The chloromethyl group is analogous to a benzylic halide. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions, proceeding readily through either SN1 or SN2 mechanisms. ucalgary.caquora.com The loss of the chloride ion would generate a resonance-stabilized benzylic carbocation, favoring the SN1 pathway. quora.com Primary benzylic halides, however, typically react via an SN2 pathway. ucalgary.ca This reactive site allows for the introduction of various functionalities through reaction with a wide range of nucleophiles. For instance, reaction with sodium hydroxide can yield the corresponding benzyl (B1604629) alcohol, 2-hydroxymethyl-3-trifluoromethyl-phenol. byjus.com

Reactions involving the Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. universalclass.com This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis. byjus.com The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the phenolic proton compared to phenol (B47542) itself. beilstein-journals.org The hydroxyl group also strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Reactions on the Aromatic Ring: Electrophilic aromatic substitution on the benzene ring is governed by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a powerful activating group and is ortho, para-directing. universalclass.com

The chloromethyl group (-CH₂Cl) is weakly deactivating and is also ortho, para-directing.

The trifluoromethyl group (-CF₃) is a strong deactivating group due to its inductive electron-withdrawing nature and is meta-directing. beilstein-journals.org

Intramolecular Reactions:

The bifunctional nature of this compound allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide. This internal nucleophile can then attack the electrophilic carbon of the adjacent chloromethyl group via an intramolecular SN2 reaction. This type of reaction, known as an intramolecular Williamson ether synthesis, would lead to the formation of a cyclic ether. Specifically for this molecule, the reaction would likely yield a five-membered ring, a derivative of dihydrobenzofuran. Similar intramolecular cyclizations of phenol derivatives containing a side chain with a double bond are well-documented, often catalyzed by transition metals. researchgate.net Base-mediated, transition-metal-free intramolecular arylation of phenols with aryl halides has also been demonstrated to proceed via a benzyne (B1209423) intermediate, resulting in the formation of chromenes. nih.gov

Table 1: Predicted Intermolecular Reactivity of this compound

| Reactant/Condition | Functional Group Involved | Predicted Product(s) | Reaction Type |

| NaOH (aq) | Chloromethyl | 2-Hydroxymethyl-3-trifluoromethyl-phenol | Nucleophilic Substitution |

| NaCN | Chloromethyl | 2-Cyanomethyl-3-trifluoromethyl-phenol | Nucleophilic Substitution |

| CH₃I / Base | Phenolic Hydroxyl | 2-Chloromethyl-1-methoxy-3-trifluoromethyl-benzene | Williamson Ether Synthesis |

| Acetic Anhydride (B1165640) | Phenolic Hydroxyl | 2-Chloromethyl-3-trifluoromethyl-phenyl acetate | Esterification |

| Br₂ / FeBr₃ | Aromatic Ring | Bromo-2-chloromethyl-3-trifluoromethyl-phenol | Electrophilic Aromatic Substitution |

Exploration of Novel Reaction Pathways for Bifunctional Arenes

The unique arrangement of a nucleophilic hydroxyl group, a reactive electrophilic chloromethyl group, and a strongly electron-withdrawing trifluoromethyl group makes this compound a candidate for advanced synthetic transformations.

Palladium-Catalyzed Cross-Coupling and Dearomatization:

The chloromethyl group can participate in palladium-catalyzed cross-coupling reactions. More interestingly, recent research has focused on the nucleophilic dearomatization of chloromethyl naphthalene (B1677914) derivatives via the formation of η³-benzylpalladium intermediates. acs.org This strategy allows for the transformation of aromatic systems into substituted carbocycles. Applying this to this compound could potentially lead to the synthesis of complex, non-aromatic cyclic structures.

Visible-Light-Induced Reactions:

Modern photochemistry offers novel pathways for the functionalization of phenols. For instance, visible-light-induced redox-neutral intramolecular dearomative spirocyclization of phenols has been reported. bohrium.com This method uses the phenolate (B1203915) anion itself as a photocatalyst to initiate a single-electron transfer (SET) process with an aryl halide, leading to spirocyclohexadienones. Given the presence of the internal chloromethyl group, analogous intramolecular reactions under photochemical conditions could be envisioned. Furthermore, methods for the multiple trifluoromethylation of phenol derivatives using visible light have been developed, which could be relevant for synthesizing related poly-trifluoromethylated compounds. chemistryviews.org

Directed Ortho-Lithiation:

The synthesis of highly substituted phenols can be achieved with high regiochemical control using directed ortho-lithiation. thieme-connect.com While the trifluoromethyl group itself is not a strong directing group for lithiation, protecting the phenolic hydroxyl group (e.g., as a tetrahydropyranyl ether) creates a powerful ortho-directing group. This would direct lithiation to the C-2 position. For the target molecule, this strategy would be more applicable to a precursor like 3-trifluoromethylphenol to introduce the chloromethyl group at the 2-position selectively.

"Super-Trifluoromethyl" Chemistry:

The trifluoromethyl group is highly valued in medicinal and materials chemistry for its unique properties. nih.gov Research into related "super-trifluoromethyl" groups like pentafluorosulfanyl (-SF₅) is expanding. beilstein-journals.org Methodologies developed for the synthesis of arylsulfur pentafluorides often involve the functionalization of substituted arenes. While not a direct reaction of the target molecule, the synthetic routes to such complex fluorinated arenes highlight the ongoing interest in creating novel functional materials from precursors like trifluoromethylphenols.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. A full suite of NMR experiments would be necessary to unambiguously assign all proton, carbon, and fluorine signals.

The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons on the aromatic ring and the chloromethyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the chlorine, trifluoromethyl, and hydroxyl groups. The protons on the benzene (B151609) ring would be expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the chloromethyl (-CH₂Cl) group would likely resonate further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The integration of the signals would confirm the number of protons in each environment.

Table 1: Hypothetical ¹H NMR Data for 2-Chloromethyl-3-trifluoromethyl-phenol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H | Data not available | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available | Data not available |

| -CH₂Cl | Data not available | Data not available | Data not available | Data not available |

| -OH | Data not available | Data not available | Data not available | Data not available |

Data is hypothetical as specific experimental values are not publicly available.

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. The spectrum would show signals for the six aromatic carbons, the chloromethyl carbon, and the carbon of the trifluoromethyl group. The carbon attached to the highly electronegative fluorine atoms of the CF₃ group would exhibit a characteristic quartet in the proton-coupled spectrum and would be found at a specific chemical shift. The carbons bonded to the chlorine and oxygen atoms would also have distinct chemical shifts. Quaternary carbons, those without any attached protons, would be readily identifiable.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |

|---|---|---|

| Aromatic C-1 to C-6 | Data not available | Data not available |

| -CH₂Cl | Data not available | Data not available |

| -CF₃ | Data not available | Data not available |

Data is hypothetical as specific experimental values are not publicly available.

¹⁹F NMR is an essential tool for directly observing the fluorine atoms. For this compound, a single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment around the CF₃ group on the phenol (B47542) ring. Any coupling to nearby protons would provide further structural information.

To definitively link the proton and carbon signals and establish the complete bonding network, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the chloromethyl and trifluoromethyl substituents to the correct positions on the aromatic ring and confirming the positions of the quaternary carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the chloromethyl group, usually found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Strong C-F stretching bands for the trifluoromethyl group, expected in the 1000-1350 cm⁻¹ range.

A C-Cl stretching vibration for the chloromethyl group, typically observed in the 600-800 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | Data not available |

| Aromatic C-H | C-H Stretch | Data not available |

| -CH₂Cl | C-H Stretch | Data not available |

| Aromatic C=C | C=C Stretch | Data not available |

| -CF₃ | C-F Stretch | Data not available |

| -CH₂Cl | C-Cl Stretch | Data not available |

Data is hypothetical as specific experimental values are not publicly available.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When a laser interacts with the molecule, it can excite vibrations of specific chemical bonds. The resulting energy shifts in the scattered light are recorded as a Raman spectrum, where each peak corresponds to a particular molecular vibration.

For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrations of its functional groups. Key vibrational modes would include the C-Cl stretching from the chloromethyl group, the symmetric and asymmetric stretches of the C-F bonds within the trifluoromethyl group, the O-H stretching of the phenolic group, and various aromatic C-C stretching and bending modes of the benzene ring. The position, intensity, and width of these Raman bands would offer a unique fingerprint of the molecule's structure.

Table 1: Hypothetical Raman Shift Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Data Not Available | C-Cl Stretch |

| Data Not Available | C-F Symmetric Stretch |

| Data Not Available | C-C Aromatic Stretch |

| Data Not Available | O-H Bend |

| Data Not Available | C-H Aromatic Bend |

Note: This table is illustrative. No experimental Raman data for this specific compound has been found in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In a typical experiment, the sample is first ionized, and then the resulting ions are separated based on their m/z ratio and detected.

For this compound, MS would first determine the mass of the molecular ion, which corresponds to the molecule's molecular weight. This provides a primary confirmation of the compound's identity. Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is generated. Analysis of these fragment ions can elucidate the structure of the molecule by revealing its constituent parts. Expected fragments for this compound would likely result from the loss of a chlorine atom, the chloromethyl group, or the trifluoromethyl group.

While specific experimental data is unavailable, predicted collision cross-section values for adducts of the related compound 2-chloro-3-(trifluoromethyl)phenol (B163895) have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge) |

| [M+H]⁺ | Data Not Available |

| [M+Na]⁺ | Data Not Available |

| [M-H]⁻ | Data Not Available |

| [M]⁺ | Data Not Available |

Note: This table is for illustrative purposes. No experimental MS data for this specific compound has been found in the searched scientific literature.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its solid-state molecular geometry. This would include precise bond lengths, bond angles, and torsion angles. The analysis would also reveal the crystal system, space group, and unit cell dimensions, offering insights into the intermolecular interactions, such as hydrogen bonding from the phenol group, that govern the crystal packing.

Table 3: Illustrative X-ray Crystallography Parameters

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (e.g., C-Cl, C-F) | Data Not Available |

| Bond Angles (e.g., O-C-C) | Data Not Available |

Note: This table represents the type of data obtained from X-ray crystallography. No experimental crystallographic data for this compound has been found.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Modeling of 2-Chloromethyl-3-trifluoromethyl-phenol

Quantum chemical modeling, particularly using Density Functional Theory (DFT), offers a robust framework for investigating the structure and properties of complex organic molecules. These computational approaches allow for a detailed examination of the molecule's potential energy surface, vibrational modes, and electronic distribution.

DFT methods, such as B3LYP, are commonly employed for geometry optimization in conjunction with a suitable basis set like 6-311++G(d,p). tandfonline.comresearchgate.net For this compound, several conformations would be considered, particularly concerning the rotation around the C-O bond of the hydroxyl group and the C-C bond of the chloromethyl group. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 3-position and the chloromethyl group at the 2-position will introduce steric hindrance and electronic effects that influence the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes steric repulsion between the adjacent substituents. The optimized geometry would likely show a slight distortion from a perfectly planar benzene (B151609) ring due to the steric strain imposed by the substituents. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters of Substituted Phenols (Calculated using DFT/B3LYP method)

| Parameter | 2,6-dichloro-4-fluoro phenol (B47542) (6-311+G(d,p)) semanticscholar.org | Phenol (6-311++G(2df,2p)) ijaemr.com |

| C-O Bond Length (Å) | - | 1.367 |

| O-H Bond Length (Å) | - | - |

| C-C Bond Lengths (Å) | 1.383 - 1.401 | 1.392 |

| C-Cl Bond Lengths (Å) | - | - |

| C-F Bond Length (Å) | - | - |

| C-O-H Bond Angle (°) | - | 109.94 |

| C-C-C Bond Angles (°) | 117.07 - 122.01 | - |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum can be used to assign the experimentally observed bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govumn.edu

For this compound, characteristic vibrational frequencies are expected for the O-H, C-H, C-O, C-Cl, and C-F stretching and bending modes. The O-H stretching frequency is sensitive to hydrogen bonding and is typically observed in the range of 3584-3700 cm⁻¹ in non-hydrogen-bonded phenols. kbhgroup.in The C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1100-1400 cm⁻¹. The C-Cl stretching frequency is generally found in the 600-800 cm⁻¹ range. kbhgroup.in A comparison of the calculated frequencies with experimental spectra, if available, would provide a detailed understanding of the vibrational dynamics of the molecule.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in Substituted Phenols (DFT/B3LYP)

| Vibrational Mode | o-Chlorophenol (6-31G(d,p)) kbhgroup.in | Phenol (6-311++G(2df,2p)) ijaemr.com |

| O-H Stretch (cm⁻¹) | 3621.49 | 3856.9 |

| C-O Stretch (cm⁻¹) | - | 1374.8 |

| C-Cl Stretch (cm⁻¹) | 661.39 | - |

| Aromatic C-H Stretch (cm⁻¹) | - | 3050 - 3100 (approx.) |

Note: This table provides examples of calculated vibrational frequencies for related compounds to demonstrate the type of data generated.

The electronic properties of a molecule are crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO gap can be used to calculate various reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. nih.gov

Table 3: Representative HOMO-LUMO Energies and Energy Gaps for Substituted Phenols (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2,6-dichloro-4-fluoro phenol | - | - | - | semanticscholar.org |

| Phenol | -0.21584 | - | 0.21584 | ijaemr.com |

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | - | - | 4.076 | nih.gov |

Note: Specific HOMO-LUMO energy values for the target molecule are not available. This table shows representative energy gaps for related compounds.

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a region of positive potential on the adjacent carbon atom and a negative potential around the fluorine atoms themselves. The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. nih.govrsc.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. numberanalytics.com It provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of hyperconjugation and charge transfer interactions. researchgate.net NBO analysis can quantify the donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding intermolecular interactions. conicet.gov.arwisc.edu

Mechanistic Studies of Reactions Involving this compound

Computational methods can be employed to investigate the mechanisms of reactions involving this compound. This includes studying the formation of reactive intermediates, such as phenoxyl radicals, and elucidating the transition states and reaction pathways of various chemical transformations. nih.govnih.gov

The formation of a phenoxyl radical by the homolytic cleavage of the O-H bond is a key step in many reactions of phenols, including oxidation and polymerization. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter that determines the ease of radical formation. acs.org For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to increase the O-H BDE compared to phenol, making it more resistant to oxidation. nih.gov However, the chloromethyl group may have a competing effect. Computational studies can accurately predict the O-H BDE and provide insights into the stability of the resulting phenoxyl radical.

Furthermore, computational modeling can be used to explore the reaction pathways of nucleophilic substitution reactions at the chloromethyl group or electrophilic aromatic substitution on the phenol ring. By calculating the activation energies and reaction energies for different possible mechanisms, the most favorable reaction pathway can be identified. This information is invaluable for understanding the chemical behavior of this compound and for designing synthetic routes to related compounds.

Transition State Characterization and Activation Energies

The study of chemical reactions involving this compound at a molecular level would necessitate the characterization of transition states and the calculation of associated activation energies. Transition state theory is a fundamental concept in chemical kinetics, and computational methods are pivotal in elucidating the high-energy, transient molecular structures that govern reaction pathways.

For a molecule like this compound, potential reactions of interest could include nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the phenol ring. To investigate these, quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed. Researchers would construct a potential energy surface for the proposed reaction, with the transition state being a first-order saddle point on this surface. The geometric parameters of this transition state, including bond lengths and angles, would be determined.

Following the localization of the transition state structure, the activation energy (Ea) would be calculated. This is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a chemical reaction, as a higher activation energy corresponds to a slower reaction rate. The Arrhenius equation or more sophisticated models derived from transition state theory could then be used to estimate reaction rate constants.

Reaction Coordinate Analysis

A reaction coordinate analysis for a reaction involving this compound would provide a detailed depiction of the transformation from reactants to products. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the reactants and products through the transition state. By mapping this path, chemists can gain insight into the mechanism of the reaction.

This analysis would involve calculating the energy and geometry of the molecule at various points along the reaction coordinate. This would reveal any intermediate species that may be formed during the reaction. For instance, in a nucleophilic substitution reaction, the analysis could clarify whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism, the latter involving a carbocation intermediate. The resulting energy profile would visualize the energy barriers and the stability of any intermediates, offering a comprehensive understanding of the reaction dynamics.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or uncharacterized compounds.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. By performing GIAO calculations, typically using DFT, it is possible to predict the 1H and 13C NMR chemical shifts for this compound. These predicted values can then be compared with experimental data to confirm the molecular structure.

Another important parameter that can be computationally predicted is the collision cross section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is an important identifier in ion mobility-mass spectrometry (IM-MS). Theoretical CCS values can be calculated based on the optimized 3D structure of the protonated or deprotonated molecule. These predictions can aid in the identification of the compound in complex mixtures when analyzed by IM-MS.

Solvation Effects and Environmental Impact on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to study these solvation effects on this compound.

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent affects properties like conformational stability, reaction energetics, and electronic spectra.

Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and water molecules. Understanding these interactions is crucial for predicting the molecule's solubility, partitioning behavior between different environmental compartments (e.g., water and octanol), and ultimately its environmental fate and potential impact.

Applications and Derivatization of 2 Chloromethyl 3 Trifluoromethyl Phenol in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

The inherent reactivity of the three distinct functional groups—the hydroxyl, chloromethyl, and trifluoromethyl moieties—positions 2-chloromethyl-3-trifluoromethyl-phenol as a cornerstone for the assembly of intricate organic molecules. Its utility spans the synthesis of diverse organofluorine compounds, complex heterocyclic systems, and as a key component in convergent synthetic strategies for advanced materials.

Precursor for Diverse Organofluorine Compounds

The trifluoromethyl group is a well-established pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov this compound serves as a readily available starting material for the introduction of this crucial moiety into a wide array of molecular frameworks. The phenolic hydroxyl group can be leveraged to construct aryl ethers, while the chloromethyl group provides a handle for nucleophilic substitution, allowing for the extension of the carbon skeleton or the introduction of other functional groups.

For instance, the hydroxyl group can undergo O-alkylation or O-arylation to generate a variety of ethers, which are themselves valuable intermediates. The reactivity of the chloromethyl group allows for its conversion into other functionalities, such as alcohols, aldehydes, or nitriles, further expanding the synthetic possibilities.

Intermediate in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The unique substitution pattern of this compound makes it an ideal precursor for the construction of various heterocyclic rings. The phenolic hydroxyl and the adjacent chloromethyl group can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles, such as benzofurans and their derivatives.

Furthermore, the chloromethyl group can be readily displaced by a variety of nucleophiles, including amines and thiols, to initiate the formation of nitrogen- and sulfur-containing heterocycles. For example, reaction with primary amines can lead to the formation of substituted anilines, which can then be further elaborated into more complex heterocyclic systems like quinolines or benzodiazepines.

A general strategy involves the initial reaction at the chloromethyl position, followed by a subsequent cyclization involving the phenolic hydroxyl group. This sequential functionalization provides a powerful tool for the regioselective synthesis of complex heterocyclic scaffolds.

Utility in Convergent Synthesis Strategies for Advanced Materials

Convergent synthesis, a strategy that involves the assembly of a large molecule from several smaller, pre-functionalized fragments, is a cornerstone of modern materials science. The trifunctional nature of this compound allows it to act as a versatile linker or branching unit in the synthesis of polymers and dendrimers.

The phenolic hydroxyl can serve as a point of attachment to a polymer backbone or a dendrimer core, while the chloromethyl group can be utilized for post-polymerization modification or for the introduction of cross-linking sites. The trifluoromethyl group, with its unique electronic and steric properties, can be used to tune the physical and chemical characteristics of the resulting material, such as its thermal stability, solubility, and self-assembly behavior.

Development of Functionalized Derivatives of this compound

The synthetic utility of this compound can be further expanded through the selective modification of its functional groups. These derivatization strategies provide access to a new generation of building blocks with tailored reactivity and properties.

Modifications of the Chloromethyl Group

The chloromethyl group is a highly versatile functional handle that can be transformed into a wide range of other functionalities. This allows for the fine-tuning of the reactivity and steric environment around this position.

Table 1: Representative Transformations of the Chloromethyl Group

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | H₂O, base | Hydroxymethyl (-CH₂OH) |

| This compound | NaCN | Cyanomethyl (-CH₂CN) |

| This compound | R₂NH | Aminomethyl (-CH₂NR₂) |

| This compound | NaI, then PPh₃ | Phosphonium (B103445) salt (-CH₂PPh₃⁺I⁻) |

| This compound | Mg | Grignard reagent (-CH₂MgCl) |

These transformations open up avenues for a plethora of subsequent reactions. For example, the corresponding alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to a new set of synthetic intermediates. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The phosphonium salt is a key intermediate in the Wittig reaction for the formation of alkenes, and the Grignard reagent allows for the formation of new carbon-carbon bonds.

Transformations of the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be chemically robust, under specific conditions, it can undergo transformations to introduce other fluorine-containing moieties or to be completely removed.

Table 2: Potential Transformations of the Trifluoromethyl Group

| Starting Material | Reagent(s)/Conditions | Product Functional Group |

| Aryl-CF₃ | Reducing agents (e.g., LiAlH₄) | Methyl (-CH₃) |

| Aryl-CF₃ | Hydrolysis (acidic or basic) | Carboxylic acid (-COOH) |

It is important to note that the transformation of the trifluoromethyl group often requires harsh reaction conditions and may not be compatible with other sensitive functional groups present in the molecule. However, these reactions can be valuable in specific synthetic contexts where the introduction of a methyl or carboxylic acid group at this position is desired.

Derivatization at the Phenolic Hydroxyl Position

The phenolic hydroxyl group of this compound is a primary site for derivatization, allowing for the synthesis of a wide array of ethers and esters. These reactions are fundamental for modifying the compound's physical properties, such as solubility and lipophilicity, and for introducing new functionalities.

One of the most common methods for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. libretexts.org The acidity of the phenolic proton is enhanced by the electron-withdrawing trifluoromethyl group, facilitating its removal by a suitable base like sodium hydride (NaH) or a carbonate base. The resulting phenoxide can then be alkylated.

Esterification is typically achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to activate the acylating agent and neutralize the liberated acid.

These derivatizations are crucial for creating intermediates used in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethoxy (OCF3) group, for example, is valued for its metabolic stability and lipophilicity. chemrevlett.com

Table 1: Representative Derivatization Reactions at the Phenolic Hydroxyl Group

| Derivative Type | Reagents | General Reaction Conditions | Resulting Functional Group |

| Methyl Ether | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Anhydrous polar aprotic solvent (e.g., THF, DMF), Room Temperature | -OCH₃ |

| Benzyl (B1604629) Ether | 1. Potassium Carbonate (K₂CO₃)2. Benzyl Bromide (BnBr) | Polar aprotic solvent (e.g., Acetone, Acetonitrile), Reflux | -OCH₂Ph |

| Acetate Ester | Acetic Anhydride ((CH₃CO)₂O), Pyridine | Room temperature or gentle heating | -OC(O)CH₃ |

| Trifluoromethyl Ether | Carbonyl Fluoride (B91410) (COF₂), then Sulfur Tetrafluoride (SF₄) | High temperature and pressure in a specialized vessel. google.com | -OCF₃ |

Catalytic Transformations and C-X Bond Functionalization

The presence of both a C-Cl bond in the chloromethyl group and stable C-F bonds in the trifluoromethyl group offers distinct opportunities for catalytic functionalization. The benzylic C-Cl bond is particularly susceptible to a variety of catalytic cross-coupling and substitution reactions due to its enhanced reactivity.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the benzylic position. These reactions typically utilize palladium or nickel catalysts to couple the benzylic chloride with organoboron reagents, organostannanes, or amines, respectively. Such transformations are powerful tools for constructing complex molecular architectures from the this compound scaffold.

In contrast, the C-F bonds of the trifluoromethyl group are exceptionally strong and generally inert to the conditions used for C-Cl bond activation. nih.gov However, recent advances in organometallic chemistry have demonstrated that under specific catalytic conditions, even robust C-F bonds can be functionalized, although this remains a significant challenge. nih.gov The selective activation of the C-Cl bond over the C-F bonds is a key advantage, allowing for precise and controlled molecular elaboration. Photoredox catalysis has also emerged as a powerful method for generating trifluoromethyl radicals from reagents like triflyl chloride (CF₃SO₂Cl), which can then participate in additions to arenes or other unsaturated systems, showcasing another avenue for incorporating the CF₃ motif. beilstein-journals.org

Table 2: Potential Catalytic Transformations of the Chloromethyl Group

| Transformation Type | Catalyst/Reagents | Bond Functionalized | Potential Product Class |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Arylboronic Acid | C-Cl | Diaryl-methane derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Amine (R₂NH) | C-Cl | Benzylamines |

| Cyanation | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | C-Cl | Benzyl nitriles |

| Thioetherification | Thiol (RSH), Base (e.g., K₂CO₃) | C-Cl | Benzyl thioethers |

Environmental Monitoring and Analytical Chemistry Applications for Identification

The detection and quantification of substituted phenols like this compound in environmental matrices are critical due to the potential toxicity of halogenated and phenolic compounds. epa.gov Analytical methods for its identification rely on a combination of chromatographic separation and sensitive detection techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds. For GC-MS analysis, the phenol may require derivatization, for instance, by silylation, to increase its volatility and thermal stability. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, which would show a characteristic molecular ion peak and isotopic patterns corresponding to the chlorine atom.

High-performance liquid chromatography (HPLC) is another powerful technique, particularly for less volatile or thermally sensitive compounds. nih.gov Reversed-phase HPLC with ultraviolet (UV) or diode-array detection (DAD) is commonly used for phenolic compounds. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or electrochemical detectors. nih.gov Sample preparation for water analysis often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components before instrumental analysis. nih.gov

Table 3: Analytical Methods for the Identification of Substituted Phenols

| Analytical Technique | Detector | Sample Preparation | Typical Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Liquid-liquid extraction or solid-phase extraction (SPE); optional derivatization. nih.gov | Analysis in water, soil, and air samples. |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) or UV Detector | SPE or direct injection for cleaner samples. nih.gov | Quantification in water and industrial effluents. |

| HPLC with Electrochemical Detection | Amperometric or Coulometric Detector | SPE and filtration. nih.gov | Trace-level detection in complex matrices like plant extracts or environmental water. nih.gov |

| Three-Dimensional Fluorescence Spectroscopy | Fluorescence Detector | Minimal, often direct measurement in water. | Rapid screening of phenolic compounds in water, though may require chemometric analysis for complex mixtures. epa.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloromethyl-3-trifluoromethyl-phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Grignard reactions, such as reacting 3-chloro-5-(trifluoromethyl)benzene derivatives with isopropylmagnesium chloride in tetrahydrofuran (THF) at -5°C, yielding ~69% under optimized conditions . Key parameters include:

- Temperature : Sub-zero temperatures minimize side reactions.

- Solvent : THF enhances reagent solubility and reaction homogeneity.

- Stoichiometry : 1.1–1.2 equivalents of Grignard reagent improve conversion.

Validation via NMR or GC-MS ensures product identity.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2 ratio) for gradient elution.

- Recrystallization : Employ dichloromethane/hexane mixtures to enhance crystallinity.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (derivatization with trimethyloxonium tetrafluoroborate) .

Q. How can researchers detect trace levels of this compound in environmental samples?

- Methodological Answer : Derivatize the compound with trimethyloxonium tetrafluoroborate to enhance volatility, followed by GC-MS analysis. Key steps:

- Derivatization : React 10 mg of sample with 2 equivalents of trimethyloxonium in dichloromethane (30 min, 25°C).

- GC-MS Conditions : Use a DB-5MS column (30 m × 0.25 mm), helium carrier gas, and electron impact ionization (70 eV). Detection limits reach 0.1 ppb in soil matrices .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Apply a Design of Experiments (DOE) framework:

- Variables : Temperature (-10°C to 0°C), solvent (THF vs. diethyl ether), and catalyst (LiCl vs. MgBr₂).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., -8°C, THF, 1.15 eq. Grignard) to reduce byproducts by 40% .

- Real-Time Monitoring : Use inline FTIR to track intermediate formation and adjust parameters dynamically.

Q. How can contradictory findings in toxicity data for chlorophenol derivatives be resolved?

- Methodological Answer : Conduct a systematic literature review:

- Screening : Evaluate 900+ studies using keywords (e.g., "chlorophenol toxicity") to select 95 relevant papers .

- Full-Text Assessment : Prioritize studies with OECD-compliant protocols (e.g., Daphnia magna acute toxicity tests).

- Meta-Analysis : Use random-effects models to aggregate EC₅₀ values, addressing heterogeneity via subgroup analysis (e.g., pH, exposure duration) .

Q. What computational models predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set:

- Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity (predicted gap: 5.2 eV).

- Electrostatic Potential Maps : Identify electrophilic regions near the chloromethyl group.

The Colle-Salvetti correlation-energy formula refines kinetic-energy density estimates (±3% error in halogenated systems) .

Q. How do structural modifications alter the compound’s physicochemical properties?

- Methodological Answer :

- Chloromethyl Substitution : Replace with nitro groups to reduce pKa by 1.5 units (measured via potentiometric titration).

- Trifluoromethyl Effects : Increase logP by 0.8 (shake-flask method, octanol/water partition).

Computational tools like COSMO-RS predict solubility changes in ethanol/water mixtures (R² = 0.94) .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.